

Application Notes and Protocols for the Synthesis of Methyl 4-(butanoylamino)benzoate

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Compound of Interest					
Compound Name:	Methyl 4-(butanoylamino)benzoate				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory procedure for the synthesis of **Methyl 4- (butanoylamino)benzoate**, a valuable intermediate in organic synthesis and drug discovery. The protocol outlines the acylation of Methyl 4-aminobenzoate with butanoyl chloride. This application note includes a comprehensive experimental protocol, a summary of required materials and their properties, and expected outcomes. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility in a research setting.

Introduction

Methyl 4-(butanoylamino)benzoate and its derivatives are of significant interest in medicinal chemistry and materials science. The amide functionality coupled with the benzoate ester group provides a versatile scaffold for the development of novel compounds. The synthesis described herein is a standard N-acylation reaction, which is a fundamental transformation in organic chemistry. This procedure has been optimized for laboratory scale and is intended to provide a reliable method for obtaining the target compound in good yield and purity.

Reaction Scheme



The synthesis proceeds via the nucleophilic acyl substitution of butanoyl chloride with the amino group of Methyl 4-aminobenzoate.

Figure 1: Reaction scheme for the synthesis of Methyl 4-(butanoylamino)benzoate.

Data Presentation

Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)
Methyl 4- aminobenzoate	C8H9NO2	151.16	110-112[1]
Butanoyl chloride	C4H7CIO	106.55	-89
Triethylamine	C ₆ H ₁₅ N	101.19	-115
Dichloromethane	CH ₂ Cl ₂	84.93	-96.7
Methyl 4- (butanoylamino)benzo ate	C12H15NO3	221.25	Not specified

Table 2: Suggested Reagent Quantities for a 10 mmol Scale Reaction

Reagent	Molar Equiv.	Quantity (mmol)	Mass (g)	Volume (mL)
Methyl 4- aminobenzoate	1.0	10	1.51	-
Butanoyl chloride	1.1	11	1.17	1.1
Triethylamine	1.2	12	1.21	1.67
Dichloromethane	-	-	-	50

Experimental Protocol



- 1. Materials and Reagents:
- Methyl 4-aminobenzoate (98% purity)[1]
- Butanoyl chloride (98% purity)
- Triethylamine (≥99%)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M aqueous solution)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- · Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
- 2. Reaction Setup:
- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4aminobenzoate (1.51 g, 10 mmol).
- Dissolve the starting material in 40 mL of anhydrous dichloromethane.
- Add triethylamine (1.67 mL, 12 mmol) to the solution.
- Place the flask in an ice bath and stir for 10 minutes.
- 3. Addition of Butanoyl Chloride:



- In a separate dry dropping funnel, prepare a solution of butanoyl chloride (1.1 mL, 11 mmol) in 10 mL of anhydrous dichloromethane.
- Add the butanoyl chloride solution dropwise to the stirred solution of Methyl 4aminobenzoate over a period of 15-20 minutes, maintaining the temperature at 0-5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).
- 4. Work-up Procedure:
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

The crude product can be purified by recrystallization from a suitable solvent system such as
ethanol/water or ethyl acetate/hexane to yield the pure Methyl 4-(butanoylamino)benzoate
as a solid.

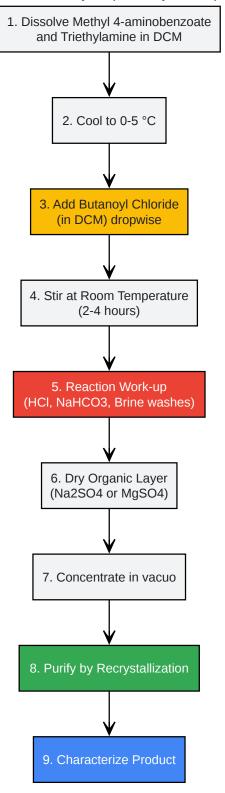
6. Characterization:

- The purified product should be characterized by standard analytical techniques such as ¹H
 NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
- The melting point of the purified solid should be determined.



Mandatory Visualization

Experimental Workflow for Methyl 4-(butanoylamino)benzoate Synthesis



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Caption: Synthesis Workflow Diagram.

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References

- 1. Methyl 4-aminobenzoate 98 619-45-4 [sigmaaldrich.com]
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